
D609
Overview
Description
Tricyclodecan-9-yl xanthogenate, commonly referred to as D609, is a synthetic tricyclic compound featuring a xanthate group. This compound is known for its diverse pharmacological properties, including antioxidant, antiapoptotic, anticholinergic, antitumor, anti-inflammatory, antiviral, antiproliferative, and neuroprotective activities . The compound’s mechanism of action is primarily attributed to its ability to competitively inhibit phosphatidylcholine-specific phospholipase C and sphingomyelin synthase .
Preparation Methods
The synthesis of tricyclodecan-9-yl xanthogenate involves the reaction of tricyclodecan-9-yl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods for tricyclodecan-9-yl xanthogenate are similar but optimized for large-scale synthesis. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tricyclodecan-9-yl xanthogenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the xanthate group to thiol derivatives.
Substitution: The xanthate group can be substituted with other nucleophiles, such as amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
Pharmacological Properties
D609 exhibits a range of biological activities, including:
- Antioxidant
- Anti-inflammatory
- Neuroprotective
- Antitumor
- Antiviral
- Anti-proliferative
These properties make this compound a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer .
Neuroprotection
This compound has shown promise in protecting neural progenitor cells from oxidative stress. A study indicated that this compound reduced ATP content in these cells, suggesting it may inhibit metabolic activity while maintaining cellular viability . The compound was also effective in preventing sodium iodate-induced oxidative cell death in retinal pigmented epithelial cells, indicating potential applications in age-related macular degeneration .
Cancer Research
The anti-proliferative effects of this compound have been investigated in various cancer models. It has been shown to inhibit cell growth and induce differentiation in cancer cell lines by modulating lipid signaling pathways . For instance, this compound's ability to inhibit sphingomyelin synthase correlates with its potential to reduce amyloid-beta peptide levels, which is relevant in Alzheimer's disease research .
Cardiovascular Research
This compound has been studied for its effects on cardiovascular health, particularly its role in inhibiting the progression of atheroma and reducing endothelial inflammation. In vivo studies demonstrated that this compound treatment led to decreased expression of adhesion molecules associated with atherosclerosis progression .
Data Table: Summary of this compound Applications
Case Study 1: Neuroprotection in Stroke Models
In a controlled study, this compound was administered to animal models following induced stroke. Results showed significant neuroprotection characterized by reduced neuronal death and improved functional recovery compared to control groups.
Case Study 2: Cancer Cell Line Studies
A series of experiments on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at concentrations as low as 10 µM. The compound's mechanism involved the downregulation of pro-survival signaling pathways.
Mechanism of Action
The mechanism of action of tricyclodecan-9-yl xanthogenate involves the competitive inhibition of phosphatidylcholine-specific phospholipase C and sphingomyelin synthase . This inhibition affects secondary messengers with a lipidic nature, such as 1,2-diacylglycerol and ceramide . The compound also acts as a pro-inflammatory cytokine antagonist and diminishes amyloid-beta-stimulated toxicity . Additionally, tricyclodecan-9-yl xanthogenate may act as a potential chelator of zinc ions, thereby blocking the enzymatic activity of phosphatidylcholine-specific phospholipase C .
Comparison with Similar Compounds
Tricyclodecan-9-yl xanthogenate is unique in its ability to inhibit both phosphatidylcholine-specific phospholipase C and sphingomyelin synthase . Similar compounds include:
Tricyclodecan-9-yl thiol: Shares structural similarities but lacks the xanthate group.
Tricyclodecan-9-yl sulfoxide: An oxidized derivative with different pharmacological properties.
Tricyclodecan-9-yl sulfone: Another oxidized derivative with distinct biological activities.
These compounds differ in their chemical reactivity and biological effects, highlighting the uniqueness of tricyclodecan-9-yl xanthogenate in scientific research and therapeutic applications .
Biological Activity
D609, also known as Tricyclodecan-9-yl xanthogenate, is a synthetic compound that has garnered significant attention in biomedical research due to its diverse biological activities. Over the past three decades, studies have documented its roles in various pharmacological contexts, including antioxidant, antiapoptotic, anticholinergic, anti-tumor, anti-inflammatory, anti-viral, and neuroprotective activities. The compound primarily functions through the inhibition of specific phospholipases and other enzymatic pathways, which are critical for cell signaling and metabolism.
The primary mechanism of action for this compound involves its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition affects secondary messengers such as 1,2-diacylglycerol (DAG) and ceramide, which are pivotal in regulating cellular processes including proliferation, differentiation, and apoptosis.
Key Mechanisms:
- Inhibition of PC-PLC : this compound inhibits PC-PLC activity by chelating Zn, which is essential for the enzyme's function. This leads to a reduction in pro-inflammatory cytokine activity and cellular toxicity induced by amyloid-beta (Aβ) peptides associated with Alzheimer's disease .
- Regulation of Lipid Metabolism : this compound influences phospholipid metabolism by inhibiting the synthesis pathways that involve phosphatidylcholine and sphingomyelin. This action has implications for neuroprotection and reducing atherosclerotic plaque formation .
- Antioxidant Properties : The compound exhibits antioxidant effects that protect against oxidative stress-induced cellular damage .
Biological Activities
This compound has been studied extensively for its various biological activities. Below is a summary of its key effects:
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroprotection in Ischemic Models : In a study involving PC12 cells subjected to oxygen-glucose deprivation (OGD), this compound was shown to significantly improve cell viability by restoring levels of critical phospholipids and reducing markers of apoptosis such as cytochrome c release and PARP cleavage .
- Cancer Research : Research indicated that this compound effectively inhibited the growth of various cancer cell lines by disrupting lipid metabolism pathways crucial for tumor progression .
- Cardiovascular Studies : this compound demonstrated potential in reducing atherosclerotic plaque formation in animal models, suggesting its role in cardiovascular health through lipid regulation .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of D609 in cellular models?
this compound acts as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with a reported Ki of 6.4 μM and IC50 of 94 μM, suppressing the hydrolysis of phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine . Additionally, this compound inhibits sphingomyelin synthase (SMS), altering ceramide and sphingomyelin metabolism, which contributes to its anti-tumor and anti-inflammatory effects . Researchers should validate PC-PLC inhibition using assays like Amplex Red for phosphocholine quantification and monitor SMS activity to rule out off-target effects .
Q. How is this compound utilized to study HER2 signaling in breast cancer research?
In HER2-overexpressing cells (e.g., SKOV3.ip or SKBr3), this compound (50–100 μg/mL, 1–5 hours) induces HER2 internalization and lysosomal degradation, reducing membrane HER2 levels and disrupting HER2-EGFR/HER3 heterodimerization . This downregulation enhances sensitivity to trastuzumab in resistant cells. Methodologically, confocal microscopy (CLSM) and immunoblotting are recommended to track HER2 localization and degradation kinetics .
Q. What experimental models demonstrate this compound’s anti-inflammatory effects?
this compound (20 μg/mL) blocks LPS-induced nitric oxide synthase (iNOS) and IL-1β-induced vascular cell adhesion molecule 1 (VCAM-1) in endothelial cells, making it useful for studying inflammatory pathways . In dry eye disease models, this compound-loaded PAA-CD-DA nanoparticles (10 μM, topical application) reduce oxidative stress via NRF2-MT axis activation, restoring goblet cells and tear production . Researchers should pair cytokine profiling (ELISA) with oxidative stress markers (e.g., glutathione levels) to quantify anti-inflammatory efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions regarding this compound’s specificity as a PC-PLC inhibitor?
While this compound is widely used to inhibit PC-PLC, evidence suggests it may also stimulate PLD or calcium-dependent phospholipases at higher doses (>50 μg/mL), confounding lipid metabolism data . To isolate PC-PLC-specific effects:
- Use low concentrations (10–20 μg/mL) to minimize off-target SMS or PLD modulation .
- Combine with PC-PLC knockdown models (siRNA) or validate results using alternative PC-PLC inhibitors like ET-18-OCH3 .
Q. What methodological considerations are critical when determining this compound concentration for in vitro studies?
- Cell type variability : Breast cancer cells show PC-PLC inhibition at 50 μg/mL, while neuronal cells require ≤20 μg/mL to avoid cytotoxicity .
- Treatment duration : Short-term exposure (1–2 hours) minimizes SMS inhibition, whereas prolonged incubation (>6 hours) increases ceramide accumulation and apoptosis .
- Validation : Pair dose-response curves (e.g., PC hydrolysis assays) with viability tests (CCK-8) to optimize efficacy-toxicity balance .
Q. How does this compound modulate ceramide pathways, and how can this be leveraged in apoptosis studies?
this compound elevates ceramide via SMS inhibition and de novo synthesis, triggering apoptosis in U937 and PC12 cells . In oxygen-glucose deprivation (OGD) models, 50 μg/mL this compound reduces DAG and glutathione (GSH), exacerbating lipid peroxidation . To study ceramide-dependent apoptosis:
- Quantify ceramide via LC-MS or immunofluorescence.
- Rescue experiments with N-acetylcysteine (NAC, 5 mM) or exogenous PC (50 μM) can mitigate this compound-induced cytotoxicity .
Q. What strategies enhance this compound’s therapeutic potential in neurological disorders?
In Alzheimer’s models, this compound (100 μM) reduces Aβ(1–42)-induced oxidative stress by mimicking glutathione functions. Pretreatment for 2 hours before Aβ exposure decreases protein carbonyls and 4-HNE levels . For stroke models, intraperitoneal this compound (40 mg/kg) post-MCAO inhibits HIF-1α/BNIP3 pathways, reducing infarct volume by 37% . Researchers should prioritize formulations (e.g., nanoparticles) to improve blood-brain barrier penetration .
Q. How can this compound’s dual PC-PLC/SMS inhibition be exploited in combination therapies?
In HER2+ breast cancer, combining this compound (50 μg/mL) with trastuzumab enhances receptor degradation and overcomes resistance . For anti-viral studies, pair this compound with TNF-α (10 ng/mL) to amplify apoptosis in U937 cells via ceramide upregulation . Synergy assays (e.g., Chou-Talalay method) are recommended to quantify combinatorial effects .
Q. Data Conflict Analysis and Optimization
Q. Why do studies report conflicting outcomes on this compound’s role in cell survival?
this compound exhibits context-dependent effects:
- Pro-survival : In dry eye models, it activates NRF2, reducing ferroptosis .
- Pro-apoptotic : In OGD-treated PC12 cells, this compound depletes GSH and PC, increasing FFA and calcium influx, which accelerates death . Resolution requires strict control of experimental conditions (e.g., glucose/serum supplementation in OGD) and measurement of lipid metabolites (HPLC) .
Q. What protocols optimize this compound delivery for in vivo applications?
- Ocular delivery : PAA-CD-DA nanoparticles (10 μM this compound) enhance corneal retention and reduce dosing frequency in dry eye models .
- Systemic delivery : Intraperitoneal injection (40 mg/kg) post-stroke improves bioavailability without hepatotoxicity .
- Stability : Pre-oxidize this compound in media for 24 hours to avoid batch variability in aqueous solutions .
Q. Key Methodological Tables
Properties
IUPAC Name |
potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULCCCBGBDZKQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83373-60-8 | |
Record name | Tricyclodecane-9-yl-xanthogenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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